molecular formula C13H15F4NO2 B2446514 Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate CAS No. 2408972-67-6

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2446514
CAS No.: 2408972-67-6
M. Wt: 293.262
InChI Key: STNKYZBXGXUMPG-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with fluoro, methyl, and trifluoromethyl groups

Properties

IUPAC Name

tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO2/c1-7-9(18-11(19)20-12(2,3)4)6-5-8(10(7)14)13(15,16)17/h5-6H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNKYZBXGXUMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of boron reagents, palladium catalysts, and appropriate solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Essential for Suzuki-Miyaura coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and methanol, which provide suitable environments for the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate has shown promise in various therapeutic areas:

  • Anti-inflammatory Agents : Research indicates that carbamate derivatives exhibit significant anti-inflammatory properties. Compounds similar to this compound have been synthesized and tested for their efficacy against inflammation in animal models, showing inhibition rates comparable to established drugs like indomethacin .
  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression. Its fluorinated structure could enhance its binding affinity to target proteins, making it a candidate for further investigation in oncology.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to disease states, potentially offering therapeutic benefits in conditions such as diabetes or metabolic syndrome .

Synthesis and Characterization

The synthesis of this compound involves the reaction of tert-butyl carbamate with appropriate fluorinated aromatic compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various carbamate derivatives, this compound was tested alongside other compounds. The results demonstrated a significant reduction in paw edema in carrageenan-induced models, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

A series of experiments were conducted to assess the anticancer properties of fluorinated carbamates, including this compound. The compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting a mechanism that warrants further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets and pathways within biological systems. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

Tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2408972-67-6
  • Molecular Weight : 293.26 g/mol

The compound features a tert-butyl carbamate group attached to a phenyl ring with fluoro, methyl, and trifluoromethyl substituents. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable phenolic derivative. Common methods include:

  • Palladium-Catalyzed Coupling Reactions : Such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.
  • Substitution Reactions : The fluoro and trifluoromethyl groups enhance the compound's reactivity in nucleophilic aromatic substitution reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The electronegative trifluoromethyl group enhances binding affinity to specific receptors or enzymes, potentially influencing pathways involved in:

  • Antiviral Activity : Investigated for its ability to inhibit viral replication.
  • Anticancer Properties : Shows promise in modulating pathways critical for cancer cell proliferation.

Case Studies and Research Findings

  • Antiviral Screening :
    • A study reported that compounds with similar structures exhibited significant antiviral activity against various viral strains, suggesting that this compound may also possess such properties .
  • Anticancer Research :
    • Research indicated that derivatives of carbamates can inhibit key enzymes involved in cancer cell metabolism. The unique structure of this compound may enhance its efficacy in targeting these enzymes .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism
Compound AAntiviralInhibition of viral polymerases
Compound BAnticancerInhibition of protein kinases
This compoundPotentially antiviral and anticancerInteraction with specific receptors

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using tert-butyl chloroformate or via nucleophilic substitution with activated aryl halides. In one protocol, a palladium-catalyzed Buchwald-Hartwig coupling was employed with tert-butyl carbamate and a brominated aryl precursor under argon, using Pd₂(dba)₃·CHCl₃ and a biphenylphosphine ligand (e.g., 2-di-tert-butylphosphino-2',4',6'-tri-isopropyl-1',1'-biphenyl) . Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of carbamate), temperature (room temperature to 80°C), and solvent (toluene or THF). Post-reaction purification via silica gel chromatography is critical, with gradient elution (e.g., 0–10% EtOAc in CH₂Cl₂) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) are standard. For NMR:

  • ¹H NMR : Look for the tert-butyl group singlet at ~1.3–1.5 ppm and aromatic proton signals in the 6.8–7.5 ppm range, split due to fluorine coupling .
  • ¹⁹F NMR : Distinct signals for the 3-fluoro and trifluoromethyl groups appear at −110 to −120 ppm (C-F) and −60 to −70 ppm (CF₃), respectively .
  • LCMS : The molecular ion peak [M+H]⁺ is typically observed at m/z values corresponding to the molecular weight (e.g., m/z 1011 in one example) . High-resolution mass spectrometry (HRMS) is recommended for confirming molecular formula.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. For short-term use, refrigeration (2–8°C) in desiccated conditions is acceptable. Safety protocols from related carbamates suggest using fume hoods for handling and PPE (gloves, goggles) to minimize inhalation/contact risks .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data when analyzing tert-butyl carbamate derivatives?

  • Methodological Answer : Discrepancies in X-ray diffraction (XRD) data often arise from disordered tert-butyl groups or fluorine atom positioning. Use the SHELX suite (e.g., SHELXL) for refinement, applying constraints (e.g., DFIX for bond lengths) and disorder modeling. For fluorine atoms, anisotropic displacement parameters must be carefully refined due to their high electron density. Cross-validation with ¹H-¹³C HMBC NMR can confirm molecular connectivity if XRD data are ambiguous .

Q. How can researchers optimize catalytic systems for coupling reactions involving this carbamate in complex pharmaceutical intermediates?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with bulky phosphine ligands (e.g., XPhos or SPhos) enhance coupling efficiency in sterically hindered aryl systems. In one case, Pd₂(dba)₃·CHCl₃ with a biphenylphosphine ligand achieved 78% yield in a Buchwald-Hartwig amination . Screen additives like TMAD (tetramethylazodicarboxamide) to accelerate reaction rates in THF or DMF . Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as oxidative addition of the aryl halide.

Q. What are the challenges in interpreting mechanistic pathways for trifluoromethyl group reactivity in this compound?

  • Methodological Answer : The electron-withdrawing CF₃ group alters reaction kinetics, complicating nucleophilic aromatic substitution. Use isotopic labeling (e.g., ¹⁸O in carbamate) or DFT calculations to track intermediates. For example, computational studies (e.g., Gaussian 16) can model transition states in SNAr reactions, revealing steric effects from the tert-butyl group . Contrast experimental results (e.g., Hammett plots) with computational data to validate mechanisms.

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields of this carbamate?

  • Methodological Answer : Variability often stems from trace moisture or oxygen in reactions. Implement strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves) and degas solvents via freeze-pump-thaw cycles. Statistical design of experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) using software like JMP or Minitab. Reproducibility improves with in-process controls (e.g., TLC monitoring at Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Q. What analytical methods are recommended for detecting decomposition products during long-term stability studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and charged aerosol detection (CAD) can identify hydrolyzed byproducts (e.g., free amine or carboxylic acid). Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines quantifies degradation. For structural elucidation of unknowns, use LCMS/MS with collision-induced dissociation (CID) .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃·CHCl₃/XPhosToluene8078
Pd/C, H₂THF2565
TMAD, THFTHF4072

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueSignatureReference
¹H NMR (400 MHz, CDCl₃)δ 1.43 (s, 9H, t-Bu), 7.21 (d, J=8 Hz)
¹⁹F NMRδ −68.5 (CF₃), −117.2 (Ar-F)
LCMSm/z 1011 [M+H]⁺

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